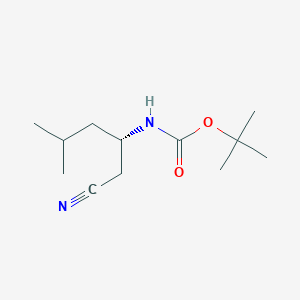
(S)-N-Boc-2-amino-4-methylpentyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Boc-2-amino-4-methylpentyl cyanide is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a cyanide group (-CN) attached to a carbon atom. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-2-amino-4-methylpentyl cyanide typically involves the following steps:
Protection of the Amino Group: The amino group of 2-amino-4-methylpentyl is protected using tert-butoxycarbonyl (Boc) anhydride to form N-Boc-2-amino-4-methylpentyl.
Formation of the Cyanide Group: The protected amine is then reacted with a cyanating agent such as sodium cyanide or potassium cyanide under appropriate conditions to introduce the cyanide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.
化学反応の分析
Types of Reactions
(S)-N-Boc-2-amino-4-methylpentyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Hydrolysis: The cyanide group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium or potassium cyanide in ethanol are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Various substituted nitriles.
Reduction: Amines or other reduced derivatives.
Hydrolysis: Carboxylic acids or amides.
科学的研究の応用
(S)-N-Boc-2-amino-4-methylpentyl cyanide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-N-Boc-2-amino-4-methylpentyl cyanide involves its interaction with various molecular targets. The cyanide group can act as a nucleophile, participating in reactions that modify the structure of other molecules. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in further chemical reactions.
類似化合物との比較
Similar Compounds
N-Boc-2-amino-4-methylpentyl cyanide: Without the (S) configuration.
2-amino-4-methylpentyl cyanide: Without the Boc protection.
N-Boc-2-amino-4-methylpentyl chloride: With a chloride group instead of a cyanide group.
Uniqueness
(S)-N-Boc-2-amino-4-methylpentyl cyanide is unique due to its specific stereochemistry (S configuration) and the presence of both the Boc-protected amino group and the cyanide group. This combination of features makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and other complex molecules.
特性
IUPAC Name |
tert-butyl N-[(2S)-1-cyano-4-methylpentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)8-10(6-7-13)14-11(15)16-12(3,4)5/h9-10H,6,8H2,1-5H3,(H,14,15)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYHFWNDSROMGX-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
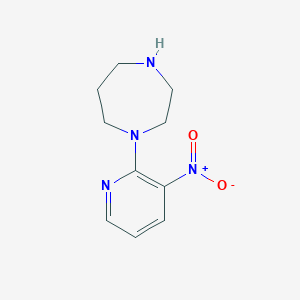
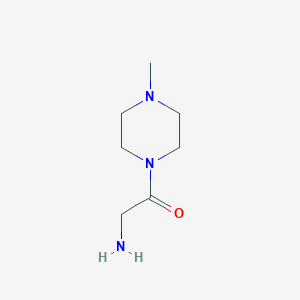
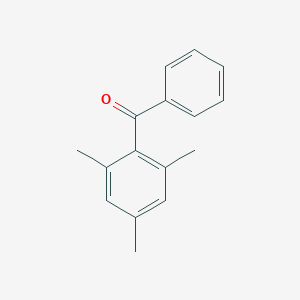
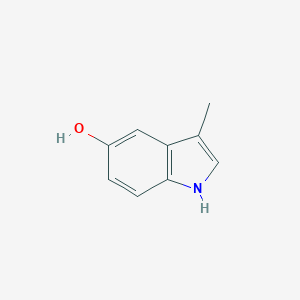
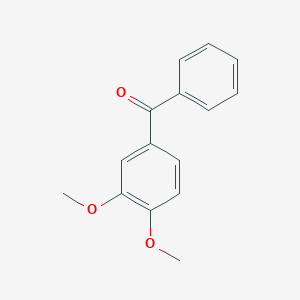
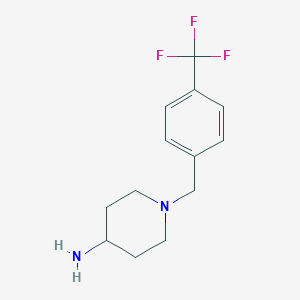
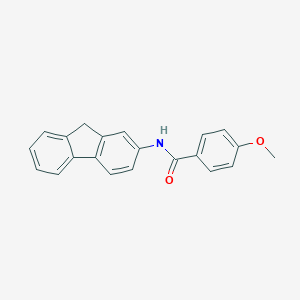
![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)
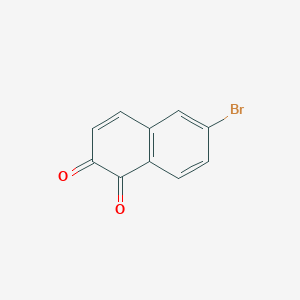
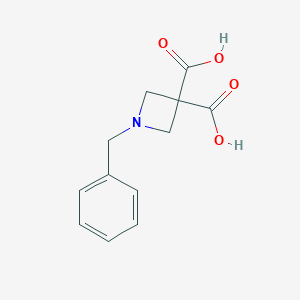
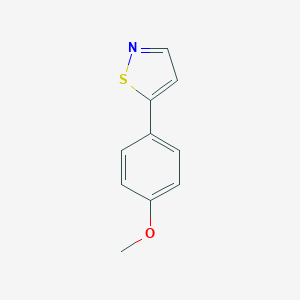

![3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B177218.png)
![2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol](/img/structure/B177221.png)
